1-ethyl-5-fluoro-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-5-fluoroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-13-9-4-3-8(12)5-7(9)6-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTGMYMVYZAKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-fluoro-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For the specific synthesis of this compound, the starting materials would include ethyl-substituted phenylhydrazine and a fluorinated aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale Fischer indole synthesis, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and acid concentration, would be carefully controlled to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
1-Ethyl-5-fluoro-1H-indole-2-carboxylic acid is characterized by its indole structure, which is known for its diverse biological activities. The compound's molecular formula is with a molecular weight of approximately 207.21 g/mol. Its structure allows for interactions with biological targets, making it a valuable scaffold in drug design.
Pharmacological Applications
The primary applications of this compound include:
- Antitumor Agents : The compound serves as a reactant in the synthesis of antitumor agents. Its derivatives have shown potential in inhibiting cancer cell proliferation, making them candidates for further development in oncology .
- Antihyperlipidemic Agents : Research indicates that derivatives of this compound can be utilized to develop antihyperlipidemic agents, which are crucial in managing cholesterol levels and cardiovascular health .
- Factor Xa Inhibitors : The compound is also a precursor for factor Xa inhibitors, which play a significant role in anticoagulation therapy, particularly in the treatment of thromboembolic disorders .
HIV Integrase Inhibition
Recent studies have focused on the indole-2-carboxylic acid derivatives, including this compound, as potential inhibitors of HIV integrase. A notable study demonstrated that a derivative effectively inhibited the strand transfer activity of HIV-1 integrase with an IC50 value of 0.13 μM. The mechanism involved chelation of Mg²⁺ ions within the active site of integrase, highlighting the compound's potential as an antiviral agent .
Cytotoxicity Against Cancer Cells
Another study evaluated the cytotoxic effects of indole derivatives against various cancer cell lines, including K562 human leukemia cells. The findings indicated that these compounds exhibit significant cytotoxicity, suggesting their potential utility in cancer therapy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an antagonist of the glycine site within the NMDA (N-methyl-D-aspartate) receptor complex . This interaction can modulate the receptor’s activity, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects at Position 1
The nature of the substituent at position 1 significantly impacts physicochemical properties and reactivity:
- 1-Ethyl vs. 1-Methyl: 1-Ethyl-5-fluoro-1H-indole-2-carboxylic acid (C₁₁H₁₀FNO₂) has a larger ethyl group, increasing lipophilicity (higher logP) compared to 5-fluoro-1-methylindole-2-carboxylic acid (C₁₀H₈FNO₂; CAS: 167631-50-7). This difference may enhance membrane permeability in biological systems .
Halogen Substitution Patterns
The position and type of halogen atoms influence electronic properties and binding interactions:
- 5-Fluoro vs. 4-Fluoro: In 4-fluoro-1H-indole-2-carboxylic acid (CAS: 256935-98-5; C₉H₆FNO₂), the fluorine at position 4 creates a distinct electron-withdrawing effect, altering the acidity of the carboxylic acid group (pKa) compared to the 5-fluoro analog. This positional difference may affect interactions with target proteins .
- Fluoro vs. Chloro: 7-Chloro-1H-indole-2-carboxylic acid (CAS: 28899-75-4; C₉H₆ClNO₂) has a chlorine atom, which is larger and more polarizable than fluorine. This substitution could enhance hydrophobic interactions in binding pockets but may also increase toxicity risks .
Carboxylic Acid Position
- Position 2 vs. Position 3: 1-Methyl-1H-indole-5-carboxylic acid (CAS: 186129-25-9; C₁₀H₉NO₂) has the carboxylic acid at position 5, limiting its utility in forming amide bonds compared to position 2 derivatives. Position 2 is sterically accessible for coupling reactions, as demonstrated in the synthesis of indole-2-carboxamides .
Biological Activity
1-Ethyl-5-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a structure known for its significant biological activities. This compound is part of a broader class of indole derivatives that have been studied for their potential therapeutic applications, particularly in the fields of antiviral and anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Target Interaction
Indole derivatives, including this compound, are known to interact with various biological targets. The primary mechanism involves binding to specific receptors or enzymes, which leads to modulation of cellular pathways. For instance, indole derivatives can inhibit integrase enzymes crucial for the replication of viruses like HIV .
Biochemical Pathways
The compound influences several biochemical pathways, including those involved in cellular proliferation and apoptosis. It has been shown to affect signaling pathways that regulate cell survival and death, making it a candidate for anticancer therapies .
Antiviral Activity
Recent studies have highlighted the antiviral potential of indole derivatives against HIV. For example, structural optimizations on related compounds have shown significant inhibitory effects on HIV integrase with IC50 values as low as 0.13 μM . The binding mode analysis revealed that the indole core chelates with magnesium ions in the active site of integrase, disrupting viral replication processes .
Anticancer Activity
Indole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines by activating specific signaling cascades . The 5-fluoro substitution enhances the compound's potency by increasing its lipophilicity and altering its interaction profile with cellular targets.
Case Studies and Research Findings
Q & A
Q. Table 1. Key Spectral Data for Fluorinated Indole Derivatives
| Technique | Observed Data (Example) | Reference Compound |
|---|---|---|
| ¹H NMR (DMSO) | δ 8.2 (s, 1H, indole H) | |
| ¹⁹F NMR | δ -117 ppm (CF₃ in ) | |
| HRMS | m/z 229.16 [M+H]⁺ |
Q. Table 2. Reaction Optimization Parameters
| Variable | Tested Range | Impact on Yield |
|---|---|---|
| Catalyst | CuI, Pd(OAc)₂, None | Pd increased yield by 15% |
| Temperature | RT, 60°C, reflux | Reflux improved purity |
| Solvent | DMF, THF, PEG-400 | DMF gave highest conversion |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
